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molecular formula C10H12O3S B8785521 Methyl 5-formyl-3-isopropylthiophene-2-carboxylate

Methyl 5-formyl-3-isopropylthiophene-2-carboxylate

Cat. No. B8785521
M. Wt: 212.27 g/mol
InChI Key: WXALGXSLFIJBLB-UHFFFAOYSA-N
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Patent
US08404859B2

Procedure details

A solution of 5-Diethoxymethyl-3-isopropyl-thiophene-2-carboxylic acid methyl ester (0.58 g, 2.03 mmol) in dioxane (5 ml) was cooled to 0° C. (ice bath). 88% formic acid (6 ml) was added in one portion and the mixture was stirred at 0° C. for 5 min and then at rt for 60 min. The reaction mixture was quenched by pouring into EtOAc. The organic layer was washed with water, dried over Na2SO4 and concentrated under reduced pressure to afford the desired product (0.51 g, 99% yield).
Name
5-Diethoxymethyl-3-isopropyl-thiophene-2-carboxylic acid methyl ester
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH:13](OCC)[O:14]CC)=[CH:8][C:9]=1[CH:10]([CH3:12])[CH3:11])=[O:4].C(O)=O>O1CCOCC1>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH:13]=[O:14])=[CH:8][C:9]=1[CH:10]([CH3:11])[CH3:12])=[O:4]

Inputs

Step One
Name
5-Diethoxymethyl-3-isopropyl-thiophene-2-carboxylic acid methyl ester
Quantity
0.58 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1C(C)C)C(OCC)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by pouring into EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(=O)C=1SC(=CC1C(C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 118.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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